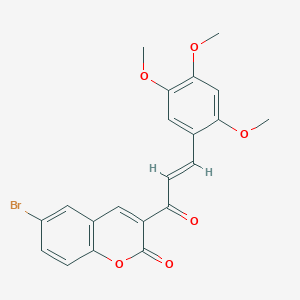

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

Description

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a coumarin-based chalcone derivative characterized by a brominated coumarin scaffold conjugated to a 2,4,5-trimethoxyphenyl group via an α,β-unsaturated ketone (enone) linkage. This structural motif confers significant electrophilic reactivity at the β-carbon of the acryloyl group, enabling nucleophilic additions and cyclization reactions to generate diverse heterocyclic systems .

Synthetic routes to this compound typically involve Claisen-Schmidt condensation between 3-acetyl-6-bromo-2H-chromen-2-one and 2,4,5-trimethoxybenzaldehyde, often catalyzed by acids like p-toluenesulfonic acid (pTSA) . The compound has been extensively utilized as a precursor for antiproliferative agents, particularly against liver carcinoma (HepG2 cells), with derivatives showing enhanced activity due to the introduction of pyrazolo-, tetrazolo-, and imidazo-pyrimidine moieties .

Properties

IUPAC Name |

6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQPHKUJDBQDS-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:

Bromination: The starting material, 2H-chromen-2-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

Acryloylation: The brominated chromen-2-one is then subjected to acryloylation with 3-(2,4,5-trimethoxyphenyl)acrylic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the acryl group or other reducible functionalities.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using phosphine ligands.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The 2,4,5-trimethoxyphenyl group in the target compound provides a balance of lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .

- Bromination at position 6 of coumarin significantly enhances antitumor activity compared to non-halogenated derivatives, likely due to improved binding to cellular targets like topoisomerases .

Limitations and Challenges

- Synthetic Complexity : The multi-step synthesis of heterocyclic derivatives (e.g., imidazo[1,2-a]pyrimidines) requires rigorous purification, reducing scalability .

- Solubility Issues : High lipophilicity of trimethoxyphenyl derivatives limits aqueous solubility, necessitating formulation optimization .

Biological Activity

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by the following structure:

This structure integrates a chromenone backbone with a bromo substituent and a trimethoxyphenyl group linked via an acrylate moiety.

Antitumor Activity

Recent studies have demonstrated that derivatives of chromenones exhibit promising antitumor activity. The compound has shown cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity against HEPG2 Liver Carcinoma : In vitro studies indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 8.20 µM against HEPG2 cells. This suggests a moderate to strong potential as an antitumor agent .

Table 1: Cytotoxicity Data of (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one | HEPG2 | 8.20 ± 1.54 | Moderate |

| Other derivatives (e.g., thiazole derivatives) | HEPG2 | 2.70 - 4.90 | High |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It activates apoptotic pathways by modulating key proteins involved in apoptosis such as Bax and Bcl-2.

- Antioxidant Activity : Some studies suggest that chromenone derivatives possess antioxidant properties that may contribute to their cytotoxic effects by reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromenone derivatives. Modifications to the chromenone structure can significantly influence their potency and selectivity:

- Bromo Substitution : The presence of the bromo group at position 6 enhances the electrophilic character of the molecule, facilitating interactions with cellular targets.

- Acrylate Moiety : The acrylate linkage serves as a reactive site for nucleophilic attack by cellular components, which may enhance cytotoxicity.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Bromo substitution at C6 | Increased cytotoxicity |

| Trimethoxy substitution | Enhanced solubility and bioavailability |

| Variations in phenyl groups | Altered selectivity towards cancer types |

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from chromenones:

- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited IC50 values ranging from 2.70 to 4.90 µM against HEPG2 cells, demonstrating the potential for structural modifications to enhance activity .

- Comparative Analysis with Other Antitumor Agents : When compared with established chemotherapeutics, compounds like (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one showed comparable or superior activity against specific cancer cell lines, suggesting a viable alternative or adjunct in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.